![molecular formula C18H13F6NO5 B11085927 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-2,6-dimethylphenyl 4-nitrobenzoate](/img/structure/B11085927.png)
4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-2,6-dimethylphenyl 4-nitrobenzoate
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Overview
Description
2,6-DIMETHYL-4-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENYL 4-NITROBENZOATE is a complex organic compound characterized by the presence of trifluoromethyl and nitrobenzoate groups. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, where trifluoromethyl groups are introduced into the molecule through radical or nucleophilic substitution reactions . The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-DIMETHYL-4-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2,6-DIMETHYL-4-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENYL 4-NITROBENZOATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-DIMETHYL-4-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The nitrobenzoate group may participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Another compound with trifluoromethyl groups, used in photocatalysis and OLEDs.
Trifluoromethylated Aromatics: Compounds with similar trifluoromethyl groups, used in pharmaceuticals and agrochemicals.
Uniqueness
2,6-DIMETHYL-4-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENYL 4-NITROBENZOATE is unique due to its specific combination of trifluoromethyl and nitrobenzoate groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C18H13F6NO5 |
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Molecular Weight |
437.3 g/mol |
IUPAC Name |
[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2,6-dimethylphenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C18H13F6NO5/c1-9-7-12(16(27,17(19,20)21)18(22,23)24)8-10(2)14(9)30-15(26)11-3-5-13(6-4-11)25(28)29/h3-8,27H,1-2H3 |
InChI Key |
LKJJZJBAJGCRGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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